2-Allylaminopyridine

Description

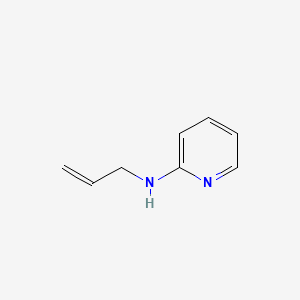

2-Allylaminopyridine (IUPAC name: N-(prop-2-en-1-yl)pyridin-2-amine) is an organic compound characterized by a pyridine ring substituted with an allylamine group at the 2-position. Its molecular formula is C₈H₁₀N₂, with a molecular weight of 134.18 g/mol . Key structural features include:

- SMILES: C=CCNC₁=CC=CC=N1

- InChIKey: OBYHRJQRYHFSRF-UHFFFAOYSA-N

- Collision Cross-Section (CCS): Predicted values range from 133.08 Ų ([M-H]⁻) to 173.05 Ų ([M+K]⁺), depending on ionization state .

The allyl group introduces enhanced reactivity due to its conjugated double bond, making this compound a versatile intermediate in organic synthesis and pharmaceutical research.

Structure

3D Structure

Properties

IUPAC Name |

N-prop-2-enylpyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-2-6-9-8-5-3-4-7-10-8/h2-5,7H,1,6H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYHRJQRYHFSRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30974200 | |

| Record name | N-(Prop-2-en-1-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5866-28-4 | |

| Record name | NSC92746 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Prop-2-en-1-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Allylaminopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Allylaminopyridine typically involves the reaction of pyridine with allylamine. One common method includes the use of a catalyst such as copper(II) acetate (Cu(OAc)2) to promote the dehydrogenation of allylamine, followed by Rhodium(III)-catalyzed N-annulation to form the desired product . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Allylaminopyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the allyl group or the pyridine ring undergoes substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted pyridines, N-oxides, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Allylaminopyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various functional materials.

Mechanism of Action

The mechanism by which 2-Allylaminopyridine exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The following analysis compares 2-allylaminopyridine with three analogs: 2-aminopyridine, 2-(2-aminoethyl)pyridine, and 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)pyridine derivatives.

2-Aminopyridine

- Molecular Formula : C₅H₆N₂ (MW: 94.12 g/mol)

- Key Differences: Lacks the allyl substituent, resulting in lower molecular weight and simpler reactivity. Exhibits a higher melting point (57–59°C) compared to this compound (liquid at room temperature) . Applications: Primarily used as a catalyst in polymerization and as a precursor for agrochemicals .

2-(2-Aminoethyl)pyridine

- Molecular Formula : C₇H₁₀N₂ (MW: 122.17 g/mol)

- Key Differences :

2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)pyridine Derivatives

- General Structure : Features a pyridine core with chloro and substituted phenyl groups at specific positions.

- Key Differences: Higher molecular weights (466–545 g/mol) due to bulky substituents . Elevated melting points (268–287°C) compared to this compound, attributed to increased crystallinity from aromatic stacking . Demonstrated antimicrobial activity in screening studies, unlike this compound, which lacks such reported bioactivity .

Comparative Data Table

Key Research Findings

- Synthetic Efficiency: this compound derivatives are synthesized with moderate yields (67–81%), comparable to analogs like 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)pyridine .

- Reactivity: The allyl group enables unique reactivity in Diels-Alder and thiol-ene click reactions, distinguishing it from 2-aminopyridine and ethyl-substituted analogs .

Biological Activity

2-Allylaminopyridine (CAS Number: 5866-28-4) is an organic compound belonging to the aminopyridine class, characterized by an allyl group attached to the nitrogen atom of the pyridine ring. Its diverse biological activities make it a subject of interest in medicinal chemistry and pharmacology.

This compound has a molecular formula of C_8H_10N_2 and a molecular weight of 150.18 g/mol. The structure consists of a pyridine ring substituted with an allylamine group, which is responsible for its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens, making it a candidate for further exploration in treating infections.

- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation in vitro. Specific mechanisms include the induction of apoptosis and disruption of cell cycle progression in cancer cell lines .

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with various cellular pathways:

- Inhibition of Kinases : Research indicates that this compound may inhibit certain kinases involved in signaling pathways related to cell growth and survival, such as MAPK pathways .

- Modulation of Gene Expression : The compound may influence the expression of genes involved in apoptosis and cell cycle regulation, contributing to its anticancer effects .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antimicrobial efficacy against Gram-positive bacteria. |

| Study 2 | Showed significant inhibition of cancer cell lines (e.g., breast and colon cancer) with IC50 values in the micromolar range. |

| Study 3 | Investigated neuroprotective effects in an animal model of neurodegeneration, showing reduced neuronal loss and improved behavioral outcomes. |

Safety and Toxicology

While initial studies indicate promising biological activities, it is essential to assess the safety profile of this compound. Toxicological evaluations are necessary to determine potential side effects and establish safe dosage levels for therapeutic applications.

Future Directions

Ongoing research aims to elucidate the full spectrum of biological activities and mechanisms of action for this compound. Future studies will focus on:

- Clinical Trials : Assessing efficacy and safety in human subjects.

- Structure-Activity Relationship (SAR) : Exploring modifications to enhance biological activity and reduce toxicity.

- Combination Therapies : Investigating synergistic effects with other therapeutic agents, especially in cancer treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.